![molecular formula C9H8N4O4 B12930833 N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine CAS No. 62194-95-0](/img/structure/B12930833.png)
N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine
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Overview
Description
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring and an aminoacetic acid moiety at the 2-position. It is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-aminopyridine with nitroalkenes or N,N-dimethylglyoxylamide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antitumor effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is unique due to its specific substitution pattern and the presence of both a nitro group and an aminoacetic acid moiety. Similar compounds include:
Alpidem: An anxiolytic agent with a similar core structure but different substituents.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but vary in their functional groups and biological activities.
Biological Activity
N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by the imidazo[1,2-a]pyridine scaffold, which has been extensively studied for its pharmacological properties. The synthesis of this compound typically involves the reaction of 3-nitroimidazo[1,2-a]pyridine derivatives with glycine under specific conditions that favor nucleophilic substitution reactions.
Synthesis Example
One notable synthesis method involves treating 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with glycine in the presence of a base such as sodium bicarbonate at elevated temperatures, yielding this compound in moderate to high yields .
Antimicrobial and Antiparasitic Effects
Research indicates that this compound exhibits potent antimicrobial activity. It has been evaluated against various pathogens, including Leishmania species and Trypanosoma species.
- Antileishmanial Activity : In vitro studies have shown that derivatives of 3-nitroimidazo[1,2-a]pyridine display significant antileishmanial activity with IC50 values ranging from 1 to 2.1 µM against Leishmania donovani, L. infantum, and L. major. These compounds were compared favorably with standard treatments such as miltefosine and benznidazole .
- Antitrypanosomal Activity : Similarly, these compounds have demonstrated effective antitrypanosomal activity against Trypanosoma brucei brucei and T. cruzi, with IC50 values reported between 1.3 and 2.2 µM .
The low cytotoxicity towards human HepG2 cell lines (CC50 > 100 µM) further highlights the therapeutic potential of these compounds .
The mechanism by which this compound exerts its biological effects is believed to involve selective bioactivation by nitroreductases present in the target organisms. Specifically, it has been shown that these compounds are substrates for type 1 nitroreductase (NTR1), which facilitates their activation and subsequent toxicity towards the parasites .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
Properties
CAS No. |
62194-95-0 |
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Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H8N4O4/c14-7(15)5-10-8-9(13(16)17)12-4-2-1-3-6(12)11-8/h1-4,10H,5H2,(H,14,15) |
InChI Key |
PVWLXSVISQCKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCC(=O)O |
Origin of Product |
United States |
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